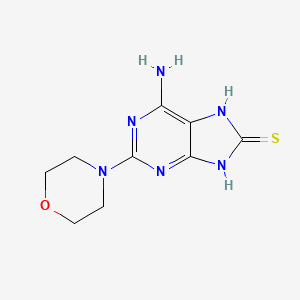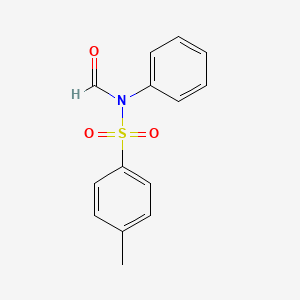
1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one is a chemical compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitrile oxide with an allylic compound or propargyl alcohol. The nitrile oxide is generated from a hydroximoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological systems, making it useful in studying enzyme interactions and receptor binding.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, affecting their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydro-1,2-oxazole derivatives: These compounds share the oxazole ring structure but differ in their alkyl chain lengths and substituents.
Isoxazoles: Similar to oxazoles but with the oxygen and nitrogen atoms in different positions within the ring.
Oxadiazoles: These compounds contain an additional nitrogen atom in the ring, leading to different chemical properties and applications.
Uniqueness
1-(5-Tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one is unique due to its long alkyl chains, which enhance its hydrophobicity and ability to interact with lipid membranes
Eigenschaften
CAS-Nummer |
65919-76-8 |
|---|---|
Molekularformel |
C32H61NO2 |
Molekulargewicht |
491.8 g/mol |
IUPAC-Name |
1-(5-tetradecyl-4,5-dihydro-1,2-oxazol-3-yl)pentadecan-1-one |
InChI |
InChI=1S/C32H61NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-29-31(33-35-30)32(34)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30H,3-29H2,1-2H3 |
InChI-Schlüssel |
LPRRBWAACXNADZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC1CC(=NO1)C(=O)CCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14009551.png)
![N-([(3-Chloro-4-fluoroanilino)carbonyl]oxy)butanimidoylchloride](/img/structure/B14009559.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid](/img/structure/B14009581.png)


![4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]-](/img/structure/B14009606.png)
![Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate](/img/structure/B14009607.png)


![6-Ethynyltetrahydro-3-[(4-methylphenyl)sulfonyl]-2H-1,3-oxazin-2-one](/img/structure/B14009617.png)
![N-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine](/img/structure/B14009621.png)
![2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14009634.png)
![1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one](/img/structure/B14009637.png)
